molecular formula C10H9F3O3 B2906665 3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one CAS No. 161643-63-6

3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one

Cat. No.: B2906665
CAS No.: 161643-63-6
M. Wt: 234.174
InChI Key: JTAKWPJCSZPSGW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one is an organic compound characterized by the presence of trifluoromethyl and dihydroxy groups attached to a propanone backbone with a 4-methylphenyl substituent. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the reaction of trifluoroacetone with 4-methylbenzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Intermediate Formation: The initial reaction forms an intermediate, which is then subjected to further reaction with a suitable oxidizing agent to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The dihydroxy groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropane-1,2-diol: Similar in structure but lacks the 4-methylphenyl group.

    1,1,1-Trifluoro-2-iodoethane: Contains a trifluoromethyl group but differs in the rest of the structure.

    1,1,1,3,3,3-Hexafluoropropan-2-ol: Another fluorinated compound with different functional groups.

Uniqueness

3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one is unique due to the combination of trifluoromethyl, dihydroxy, and 4-methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3,3,3-trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6-2-4-7(5-3-6)8(14)9(15,16)10(11,12)13/h2-5,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAKWPJCSZPSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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